molecular formula C3H3O10P2-5 B1263675 2,3-bisphosphonato-D-glycerate(5-)

2,3-bisphosphonato-D-glycerate(5-)

Cat. No. B1263675
M. Wt: 261 g/mol
InChI Key: XOHUEYCVLUUEJJ-UWTATZPHSA-I
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-bisphosphonato-D-glycerate(5-) is an organophosphate oxoanion arising from deprotonation of the phospho and carboxy groups of 2,3-bisphospho-D-glyceric acid;  major species at pH 7.3. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is an organophosphate oxoanion and a monocarboxylic acid anion. It is a conjugate base of a 2,3-bisphospho-D-glyceric acid.

Scientific Research Applications

1. Enzymatic Stimulation

2,3-bisphosphonato-D-glycerate (2,3-DPG) is a potent stimulator of the cytosolic 5'-nucleotidase, an enzyme that preferentially hydrolyzes IMP and GMP, in various human and rat tissues. This stimulation varies across different cell types, indicating a role in cellular energy processes and nucleotide metabolism (Bontemps et al., 1989).

2. Cofactor in Metabolic Reactions

2,3-DPG functions as a crucial cofactor for phosphoglyceromutase, an enzyme involved in glycolysis. Its presence in high concentrations in mammalian erythrocytes suggests an additional role in regulating hemoglobin function and efficient oxygen transport (Chiba & Sasaki, 1978).

3. Role in Phosphoglycerate Mutases

2,3-DPG is required as a cofactor by the phosphoglycerate mutase from rabbit muscle, which is involved in the intermolecular transfer of phosphoryl groups. This highlights its role in enzymatic processes and protein function (Blättler & Knowles, 1980).

4. Impact on Red Blood Cells

Research indicates that incubating red blood cells with glycolate leads to a decrease in 2,3-DPG levels. This could be a potential method to assess the effects of 2,3-DPG alterations in various blood-related conditions, such as anemia (Rose, 1976).

5. Expression and Characterization in E. coli

Human bisphosphoglycerate mutase, which synthesizes 2,3-DPG, has been expressed and characterized in E. coli. This opens possibilities for further research and manipulation of 2,3-DPG in a controlled environment (Calvin et al., 1990).

6. Inhibitory Effects on Yeast Enzymes

The bisphosphonomethyl analogue of 2,3-DPG has been found to be a competitive inhibitor of yeast phosphoglycerate mutase, indicating its potential use in studying the mechanism of cofactor-dependent phosphoglycerate mutases (McAleese et al., 1987).

properties

Molecular Formula

C3H3O10P2-5

Molecular Weight

261 g/mol

IUPAC Name

(2R)-2,3-diphosphonatooxypropanoate

InChI

InChI=1S/C3H8O10P2/c4-3(5)2(13-15(9,10)11)1-12-14(6,7)8/h2H,1H2,(H,4,5)(H2,6,7,8)(H2,9,10,11)/p-5/t2-/m1/s1

InChI Key

XOHUEYCVLUUEJJ-UWTATZPHSA-I

Isomeric SMILES

C([C@H](C(=O)[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-]

SMILES

C(C(C(=O)[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-]

Canonical SMILES

C(C(C(=O)[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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